molecular formula C5H10N2S B046343 N,3-dimethyl-1,3-thiazolidin-2-imine CAS No. 121215-88-1

N,3-dimethyl-1,3-thiazolidin-2-imine

Cat. No.: B046343
CAS No.: 121215-88-1
M. Wt: 130.21 g/mol
InChI Key: NIXBOTVPKCPJTL-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylimino)thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family

Scientific Research Applications

Antimicrobial Activity

Thiazolidin derivatives, including N,3-dimethyl-1,3-thiazolidin-2-imine, have been investigated for their antimicrobial properties. Research indicates that compounds in this class can exhibit significant activity against various Gram-positive bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus and Candida species, suggesting their potential use in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of thiazolidin derivatives has been a focal point of research. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and cell cycle arrest. For example, certain thiazolidin-4-one derivatives have been reported to possess antiproliferative activity against human colon adenocarcinoma and breast cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazolidine ring can enhance anticancer efficacy .

Antidiabetic Effects

Thiazolidin derivatives are also explored for their antidiabetic properties. Certain compounds have been shown to improve insulin sensitivity and glucose uptake in cells, making them candidates for diabetes management . The development of thiazolidinediones (TZDs), a class of antidiabetic medications, underscores the relevance of this compound in metabolic disorders.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows it to be used as a building block for synthesizing more complex molecules. Notably, its application in peptide synthesis highlights its utility in developing biologically active compounds .

Material Science

The unique properties of thiazolidines make them suitable for applications in material science, particularly as stabilizers or additives in polymer formulations. Their polar nature and solvation capabilities enhance the performance of polymeric materials under specific conditions .

Case Study: Anticancer Activity

A study conducted on modified thiazolidinones demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin against breast cancer cell lines (MCF7). The most active compounds were those with halogenated substituents on the phenyl ring, indicating a clear relationship between structural modifications and biological activity .

CompoundIC50 (µM)Activity Type
Compound A5Anticancer
Compound B10Anticancer
Cisplatin20Standard Reference

Case Study: Antimicrobial Efficacy

In another investigation targeting antimicrobial activity, this compound derivatives were tested against various bacterial strains. Results indicated that certain modifications enhanced the spectrum of activity against resistant bacterial strains .

Properties

CAS No.

121215-88-1

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

N,3-dimethyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C5H10N2S/c1-6-5-7(2)3-4-8-5/h3-4H2,1-2H3

InChI Key

NIXBOTVPKCPJTL-UHFFFAOYSA-N

SMILES

CN=C1N(CCS1)C

Canonical SMILES

CN=C1N(CCS1)C

Synonyms

Methanamine, N-(3-methyl-2-thiazolidinylidene)- (9CI)

Origin of Product

United States

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